molecular formula C12H16FNO B3014539 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2158139-63-8

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No. B3014539
CAS RN: 2158139-63-8
M. Wt: 209.264
InChI Key: XCEMYNMBSBENHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. The inhibition of GABA transaminase by CPP-115 results in increased levels of GABA in the brain, which can have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders.

Mechanism of Action

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol increases the levels of GABA, which can have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders.
Biochemical and Physiological Effects:
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has been shown to increase GABA levels in the brain, which can have a range of effects on neurotransmission and behavior. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to reduced excitability and increased relaxation. 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has also been shown to have anticonvulsant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has several advantages as a tool compound for research. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABA levels in the brain. It also has good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has some limitations as a research tool. It is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. It also has limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are several potential future directions for research on 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol. One area of interest is the development of more selective inhibitors of GABA transaminase, which could reduce off-target effects and improve therapeutic efficacy. Another area of interest is the investigation of the effects of 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is interest in the clinical development of 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol for the treatment of epilepsy, addiction, and anxiety disorders.

Synthesis Methods

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzylamine with cyclobutanone, followed by reduction with lithium aluminum hydride and protection of the resulting alcohol with a tert-butyldimethylsilyl (TBDMS) group. The final step involves deprotection of the TBDMS group to yield 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has been extensively studied in preclinical models of epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has been shown to increase GABA levels in the brain and reduce seizure activity. In addiction models, 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has been shown to reduce drug-seeking behavior and withdrawal symptoms. In anxiety models, 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has been shown to reduce anxiety-like behavior.

properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14(11-6-7-12(11)15)8-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEMYNMBSBENHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

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